Technical Monograph: 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine
Technical Monograph: 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine
CAS Registry Number: 945840-68-6 Synonyms: 7-Chloro-4-methyl-6-azaindole; 7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine Molecular Formula: C8H7ClN2 Molecular Weight: 166.61 g/mol [1]
Executive Summary
7-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine represents a high-value heterocyclic scaffold in modern medicinal chemistry, particularly within the kinase inhibitor space.[1] As a 6-azaindole derivative, it serves as a bioisostere for the indole and purine rings found in endogenous ligands (e.g., ATP), making it a privileged structure for targeting ATP-binding pockets.[1]
The specific substitution pattern—a chlorine atom at the C7 position and a methyl group at the C4 position—imparts unique electronic and steric properties. The C7-chlorine acts as a versatile chemical handle for late-stage diversification via cross-coupling or nucleophilic aromatic substitution (SNAr), while the C4-methyl group provides essential hydrophobic bulk often required to fill selectivity pockets (e.g., the gatekeeper region in kinases).[1] This guide details the synthesis, reactivity profile, and handling of this critical intermediate.
Chemical Profile & Structural Logic[1]
Numbering and Nomenclature
Confusion often arises between IUPAC and "azaindole" numbering. This guide utilizes the IUPAC pyrrolo[2,3-c]pyridine numbering system to ensure reproducibility.
-
N1: Pyrrole nitrogen (H-bond donor).[1]
-
C4: Position of the methyl group (Pyridine ring "top").
-
N6: Pyridine nitrogen (H-bond acceptor).[1]
-
C7: Position of the chlorine atom (Adjacent to N6).
Electronic Properties
The 6-azaindole core is electron-deficient compared to indole due to the pyridine nitrogen (N6).
-
Acidity: The N1-H is more acidic (pKa ~12-13) than indole (pKa ~17), facilitating N-alkylation or arylation.[1]
-
C7 Reactivity: The electron-withdrawing nature of N6 activates the adjacent C7-Cl bond for SNAr reactions, a reactivity profile not present in standard indoles.[1]
Synthetic Pathways[1][2]
The synthesis of 7-chloro-substituted 6-azaindoles typically proceeds via the functionalization of the parent azaindole core, specifically leveraging N-oxide activation .[1][2] This "Medicinal Chemistry Route" is preferred for its operational simplicity and scalability compared to de novo ring construction (e.g., Bartoli or Batcho-Leimgruber) when the core scaffold is accessible.
Route A: The N-Oxide Rearrangement (Recommended)
This pathway introduces the chlorine atom at C7 via a Reissert-Henze type mechanism.[1]
Step 1: N-Oxidation The starting material, 4-methyl-1H-pyrrolo[2,3-c]pyridine , is oxidized using m-chloroperoxybenzoic acid (mCPBA).[1] The oxidation occurs selectively at the pyridine nitrogen (N6) due to its higher basicity compared to the pyrrole nitrogen.
Step 2: Chlorinative Rearrangement The resulting N-oxide is treated with phosphorus oxychloride (POCl3). The N-oxide oxygen attacks the phosphorus, creating an activated leaving group. Chloride anion then attacks the C7 position (alpha to the nitrogen), followed by elimination of the phosphate species to restore aromaticity.
Visualization of Synthetic Logic
Figure 1: Synthesis of CAS 945840-68-6 via N-oxide activation and chlorinative rearrangement.
Experimental Protocols
Protocol: Synthesis of 7-Chloro-4-methyl-6-azaindole
Note: This protocol is adapted from standard methodologies for 6-azaindole functionalization [1, 3].[1]
Reagents:
-
4-Methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)[1]
-
m-CPBA (1.2 - 1.5 equiv, 70-75%)[1]
-
POCl3 (Excess, solvent/reagent)[1]
-
Dichloromethane (DCM), NaHCO3, EtOAc.
Step-by-Step Methodology:
-
N-Oxidation:
-
Dissolve 4-methyl-1H-pyrrolo[2,3-c]pyridine in DCM (0.1 M concentration).
-
Cool to 0°C in an ice bath.
-
Add m-CPBA portion-wise over 30 minutes to control exotherm.[1]
-
Warm to room temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass: M+16).[1]
-
Workup: Wash with saturated aq. NaHCO3 and sodium thiosulfate (to quench peroxides). Dry organic layer (Na2SO4) and concentrate. The N-oxide is often used directly without column chromatography.
-
-
Chlorination:
-
Suspend the crude N-oxide in POCl3 (approx. 5–10 mL per gram of substrate).
-
Caution: POCl3 is corrosive and water-reactive.[1] Use strictly anhydrous conditions.
-
Heat to reflux (approx. 105°C) for 2–4 hours.
-
Monitor by TLC/LC-MS.[1] The N-oxide peak should disappear, replaced by the chlorinated product (M+34 relative to starting azaindole).
-
Workup: Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with solid Na2CO3 or NH4OH to pH ~8.
-
Extract with EtOAc (3x). Wash combined organics with brine, dry, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 7-chloro isomer is typically less polar than the N-oxide.[1]
-
Reactivity & Medicinal Chemistry Utility[1]
The value of CAS 945840-68-6 lies in its orthogonal reactivity.[1] It presents three distinct vectors for elaboration, allowing researchers to rapidly generate library diversity around the core pharmacophore.
Reactivity Map[1]
Figure 2: Orthogonal functionalization vectors of the 7-chloro-4-methyl-6-azaindole scaffold.[1]
Key Transformations
-
C7-Suzuki Coupling: The chloride at C7 is an excellent partner for Palladium-catalyzed cross-coupling. This allows the installation of solubilizing groups or heteroaromatic tails, a common strategy in JAK and B-Raf inhibitor design [3, 4].
-
C7-SNAr: Due to the activating effect of N6, the chlorine can be displaced by primary and secondary amines under thermal or microwave conditions. This is vital for introducing H-bond donors/acceptors.[1]
-
C3-Functionalization: The pyrrole ring remains electron-rich. Electrophilic halogenation (e.g., with NIS) at C3 introduces an iodine handle for further coupling, enabling the construction of "T-shaped" inhibitors [4].
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Handle in a fume hood. The compound is generally stable as a solid but should be stored under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation or hydrolysis of the chloro-group over long periods.
-
POCl3 Warning: The synthesis involves phosphorus oxychloride, which releases HCl gas upon hydrolysis. Strict adherence to SOPs for corrosive and water-reactive chemicals is mandatory.[1]
References
-
PharmaBlock. "Azaindoles in Medicinal Chemistry: Bridging Molecules for Innovative Medicines."[3] PharmaBlock Whitepapers, 2020 . Link
-
Song, J. J., et al. "Practical Synthesis of 6-Azaindoles." Journal of Organic Chemistry, 2002 , 67(11), 3924–3926. Link
-
Zhang, H., et al. "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction."[1] ACS Omega, 2023 , 8(9), 8678–8690. Link
-
BOC Sciences. "6-Azaindole (CAS 271-29-4) and Derivatives in Drug Discovery."[1] BOC Sciences Product Guide, 2024 .
